N-((5-(thiophen-2-yl)furan-2-yl)methyl)-6-(trifluoromethyl)nicotinamide
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Overview
Description
N-((5-(thiophen-2-yl)furan-2-yl)methyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that features a unique combination of heterocyclic structures, including thiophene, furan, and nicotinamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. One common approach includes:
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Formation of the Thiophene-Furan Intermediate
Starting Materials: Thiophene-2-carbaldehyde and furan-2-carbaldehyde.
Reaction: A condensation reaction to form the thiophene-furan intermediate.
Conditions: Acidic or basic catalysts, typically under reflux conditions.
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Nicotinamide Coupling
Starting Materials: The thiophene-furan intermediate and 6-(trifluoromethyl)nicotinic acid.
Reaction: Amide coupling reaction using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Conditions: Room temperature to moderate heating, often in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Automated Synthesis: Using robotic systems to handle multiple steps and reagents.
Purification: Techniques such as crystallization, distillation, or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-2-yl)furan-2-yl)methyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Products: Oxidized derivatives of the thiophene or furan rings.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduced forms of the nitro or carbonyl groups if present.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Products: Substituted derivatives at the thiophene or furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) under mild conditions.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its heterocyclic structure.
Biology and Medicine
Pharmacology: Investigated for its potential as a drug candidate due to its unique structure, which may interact with various biological targets.
Biochemical Research: Used in studies to understand the interaction of heterocyclic compounds with enzymes and receptors.
Industry
Materials Science:
Agriculture: Possible use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which N-((5-(thiophen-2-yl)furan-2-yl)methyl)-6-(trifluoromethyl)nicotinamide exerts its effects is likely related to its ability to interact with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors, potentially modulating signal transduction pathways.
DNA/RNA: Interaction with nucleic acids, affecting gene expression or replication processes.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide Derivatives: Compounds like nicotinamide adenine dinucleotide (NAD) analogs.
Thiophene-Furan Hybrids: Other compounds featuring both thiophene and furan rings.
Uniqueness
N-((5-(thiophen-2-yl)furan-2-yl)methyl)-6-(trifluoromethyl)nicotinamide is unique due to:
Trifluoromethyl Group: Enhances its chemical stability and biological activity.
Hybrid Structure: Combines multiple heterocyclic rings, offering diverse reactivity and interaction potential.
Properties
IUPAC Name |
N-[(5-thiophen-2-ylfuran-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2S/c17-16(18,19)14-6-3-10(8-20-14)15(22)21-9-11-4-5-12(23-11)13-2-1-7-24-13/h1-8H,9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDDDRVKMUPHMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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